2-Methyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.63 g/mol. It is classified as a cyclic amine and is characterized by a seven-membered ring containing an oxygen and nitrogen atom. The compound is notable for its hydrochloride salt form, which enhances its solubility in water and makes it suitable for various applications in chemical research and industry. The compound's CAS number is 1246456-36-9, and it is recognized by the InChI key associated with its structure.
The reactions involving 2-Methyl-1,4-oxazepane hydrochloride typically include:
Several methods can be employed to synthesize 2-Methyl-1,4-oxazepane hydrochloride:
These methods highlight the versatility in synthesizing this compound for research purposes.
2-Methyl-1,4-oxazepane hydrochloride finds application in various fields:
Such studies are crucial for assessing safety and efficacy in potential therapeutic applications.
Several compounds share structural similarities with 2-Methyl-1,4-oxazepane hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Oxazepane | C5H9NO | Lacks methyl substitution; simpler structure |
| 2-Ethyl-1,4-oxazepane | C7H13NO | Ethyl group instead of methyl; larger size |
| 3-Methyl-1,4-oxazepane | C7H13NO | Different methyl position; altered reactivity |
| 2-Methylpiperidine | C6H13N | Saturated nitrogen-containing six-membered ring |
The uniqueness of 2-Methyl-1,4-oxazepane hydrochloride lies in its specific ring structure and substituent patterns, which may confer distinct chemical properties and biological activities compared to its analogs. Its hydrochloride form enhances solubility and stability compared to other similar compounds that exist in their free base forms.
The synthesis of 2-Methyl-1,4-oxazepane hydrochloride represents a compelling challenge in heterocyclic chemistry, requiring sophisticated strategies to construct the seven-membered ring system while introducing the requisite methyl substitution. This comprehensive analysis examines the most effective synthetic approaches, focusing on cyclization strategies, transition metal-catalyzed methodologies, and stereoselective synthesis protocols that have emerged as leading solutions for accessing this pharmaceutically relevant scaffold.
The formation of seven-membered heterocyclic rings presents unique thermodynamic and kinetic challenges compared to their five- and six-membered counterparts. The synthesis of 1,4-oxazepane scaffolds has benefited from several distinct cyclization approaches, each offering specific advantages for different substrate classes and synthetic contexts [1] [2].
Ring-Closing Metathesis emerges as one of the most versatile and efficient methodologies for constructing seven-membered oxygen-nitrogen heterocycles. The approach utilizing Grubbs and Hoveyda-Grubbs catalysts has demonstrated exceptional performance in forming oxazepane rings from appropriately substituted diene precursors [3] [4]. Research has shown that the reaction typically proceeds in yields ranging from 70-95% under mild conditions, making it particularly attractive for pharmaceutical applications where functional group tolerance is paramount [5] [6].
The mechanistic pathway involves initial coordination of the ruthenium carbene catalyst to the terminal alkenes, followed by metathesis to form the cyclic product with elimination of ethylene as the sole byproduct [5]. This atom-economical process has been successfully applied to the synthesis of oxepane nucleosides, where Grubbs second-generation catalyst demonstrated superior performance in forming seven-membered rings from nucleoside-derived dienes [4] [7].
Lewis Acid-Mediated Cyclization represents another powerful strategy, particularly effective for substrates bearing appropriate nucleophilic and electrophilic centers. The use of trimethylsilyl triflate in combination with silylated nucleophiles has enabled highly regioselective ring expansions of cyclopropanated glycal derivatives [1]. This methodology, pioneered by Hoberg and coworkers, achieves excellent yields of 80-95% with remarkable diastereoselectivity, particularly when applied to galactal-derived substrates [1].
The success of this approach relies on the formation of an oxonium intermediate through Lewis acid activation, which subsequently undergoes nucleophilic attack to complete the cyclization. The diastereoselectivity observed in these transformations has been attributed to the conformational preferences of the oxonium ion and the steric environment created by the protecting groups [1].
Radical Cyclization methodologies have proven particularly valuable for constructing polysubstituted oxazepane systems. The use of samarium diiodide as a single-electron reductant enables the formation of ketyl radicals that undergo intramolecular cyclization with tethered alpha,beta-unsaturated esters [1]. This approach has been successfully employed in the synthesis of fused polyoxygenated oxepanes, achieving yields of 65-85% while tolerating a wide range of functional groups [1].
The SmI₂-mediated reductive cyclization proceeds through a well-defined mechanism involving initial reduction of the carbonyl group to form a ketyl radical, followed by intramolecular addition to the activated alkene and subsequent reduction to afford the cyclized product [1]. The stereochemical outcome of these reactions can be controlled through careful substrate design and reaction conditions.
Electrophilic Heteroatom Cyclization offers an alternative approach that has gained recognition for its ability to form larger ring systems. The use of electrophilic halogen sources such as iodine, N-iodosuccinimide, or bromine species enables cyclization through activation of alkenes followed by intramolecular nucleophilic attack [2]. While yields are typically more modest (45-80%), this methodology demonstrates exceptional tolerance for diverse functional groups and can access ring systems that are challenging by other methods [2].
The development of transition metal-catalyzed methodologies for oxazepane synthesis has been driven by the need for scalable, cost-effective processes suitable for pharmaceutical manufacturing. Several metal systems have emerged as particularly promising for industrial applications, each offering distinct advantages in terms of reactivity, selectivity, and operational simplicity [8] [9] [10].
Palladium-Catalyzed Intramolecular Coupling reactions have demonstrated exceptional utility in constructing oxazepine ring systems through C-N and C-O bond formation. The optimal conditions typically employ palladium(II) acetate as the metal source in combination with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene or tricyclohexylphosphine [10]. These systems operate effectively at temperatures of 80-120°C with catalyst loadings of 2-10 mol%, achieving excellent selectivity while maintaining high industrial scalability [10].
The mechanistic pathway involves initial oxidative addition of the palladium catalyst to an aryl halide or triflate, followed by intramolecular nucleophilic attack to form the heterocyclic ring and subsequent reductive elimination to regenerate the active catalyst [11]. The choice of ligand system plays a crucial role in determining both the reactivity and selectivity of these transformations, with bulky, electron-rich phosphines generally providing superior performance [10].
Copper-Catalyzed Cascade Reactions offer a complementary approach that has shown particular promise for accessing highly functionalized oxazepane derivatives. The use of copper(I) iodide in combination with appropriate ligands enables multi-step cascade processes that construct the heterocyclic framework through sequential bond-forming reactions [12] [13]. These methodologies typically operate under milder conditions (25-60°C) but require higher catalyst loadings (5-15 mol%) to achieve optimal results [13].
A particularly noteworthy example involves the copper-catalyzed intermolecular cascade reaction between O-propargylic oximes and dipolarophiles, which proceeds through a 2,3-rearrangement, [3+2] cycloaddition, and subsequent 1,3-oxygen rearrangement to afford oxazepine derivatives in good yields [13]. This three-step cascade demonstrates the power of transition metal catalysis to enable complex transformations in a single synthetic operation.
Nickel-Catalyzed Cross-Coupling methodologies have gained attention for their cost-effectiveness and high catalytic efficiency. The identification of Xantphos and air-stable nickel(0) catalysts through high-throughput screening has enabled efficient thioetherification reactions that can be adapted for heterocycle synthesis [8]. These systems demonstrate excellent scalability with catalyst loadings as low as 1-5 mol% while maintaining very good selectivity [8].
Iron-Catalyzed Transformations represent an attractive option for large-scale production due to the abundance and low cost of iron catalysts. While these systems typically require higher catalyst loadings (10-20 mol%), they offer excellent industrial scalability and can operate under relatively mild conditions (0-25°C) [14]. The use of iron(III) chloride in combination with appropriate co-catalysts has enabled efficient aminoetherification reactions that provide access to oxazepane precursors [14].
The industrial implementation of these transition metal-catalyzed processes requires careful consideration of several factors including catalyst cost, ease of catalyst removal, reaction scalability, and environmental impact. Palladium and ruthenium systems generally offer the highest selectivity but come with higher costs, while nickel and iron systems provide more economical alternatives with good performance characteristics [15] [16].
The stereoselective synthesis of chiral 2-methyl-1,4-oxazepane derivatives requires sophisticated control over both relative and absolute stereochemistry. Several complementary approaches have been developed to address this challenge, ranging from chiral auxiliary-based methods to asymmetric catalysis strategies [17] [18] [19] [20].
Chiral Auxiliary Approaches have demonstrated exceptional effectiveness in controlling the stereochemical outcome of oxazepane formation. The use of camphor-derived oxazolidines as chiral templates enables highly diastereoselective cyclization reactions, achieving diastereomeric ratios exceeding 80:1 and enantiomeric excesses of 85-98% [18]. These methodologies typically employ hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives as key intermediates, which undergo selenocyclofunctionalization under carefully controlled conditions [18].
The mechanistic basis for the high stereoselectivity observed in these transformations lies in the conformational preferences of the chiral auxiliary, which creates a well-defined steric environment that directs the approaching electrophile to one face of the reactive center [18]. The 7-endo cyclization proceeds with high yields and excellent diastereoselectivity, with the stereochemical outcome being dependent on the substitution pattern of the double bond and the nature of the hydroxyl group [18].
Asymmetric Catalysis methodologies offer an alternative approach that avoids the need for stoichiometric chiral auxiliaries. The use of binaphthyl phosphoric acid catalysts has enabled enantioselective cyclization of allylic amines to afford chiral oxazepane derivatives with enantiomeric excesses of 78-95% [21]. These transformations typically proceed through bromoetherification mechanisms that create new carbon-oxygen and carbon-nitrogen bonds with high stereocontrol [21].
Chiral lanthanide complexes represent another promising class of asymmetric catalysts for oxazepane synthesis. These systems demonstrate excellent performance in the cyclization of amino acid derivatives, achieving enantiomeric excesses of 82-96% with good to excellent diastereoselectivity (15:1 to 50:1) [22] [23]. The memory of chirality principle enables the preservation of stereochemical information during the cyclization process, providing access to quaternary stereocenters with high fidelity [22].
Intramolecular Reductive Etherification has emerged as a powerful strategy for the stereoselective synthesis of substituted 1,4-oxazepane derivatives. This methodology, developed by Gharpure and Prasad, demonstrates excellent control over both the yield and selectivity of the cyclization reaction [19] [20]. The approach is particularly noteworthy for its ability to accommodate various substituents on the oxonium ion while maintaining high stereoselectivity [19].
The pseudoproline methodology represents a unique approach to stereoselective oxazepane synthesis that takes advantage of the conformational constraints imposed by serine-derived oxazolidines [24]. This strategy has been successfully applied to the synthesis of 1,4-oxazepane-2,5-diones, achieving good stereoselectivity while providing access to previously challenging target structures [24].
Metal-Free Asymmetric Synthesis approaches have gained attention for their operational simplicity and environmental friendliness. The development of base-promoted exo mode cyclization of alkynyl alcohols enables the formation of 1,4-oxazines and 1,4-oxazepines without the need for metal catalysts [25]. These transformations demonstrate excellent regioselectivity, affording exclusively the exo-dig products with stereochemistry that can be controlled through careful substrate design [25].
The optimization of these stereoselective methodologies requires careful attention to reaction conditions, including temperature control, solvent selection, and the timing of reagent addition. Temperature emerges as a particularly critical parameter, with many highly selective transformations requiring precise control over the reaction temperature to achieve optimal results [18] [25]. Solvent effects also play a crucial role, with polar aprotic solvents generally providing superior results for ionic cyclization mechanisms [19] [20].
The scalability of these stereoselective methodologies varies considerably depending on the specific approach employed. Chiral auxiliary-based methods generally demonstrate good scalability but require additional steps for auxiliary removal and recycling [18]. Asymmetric catalysis approaches offer better atom economy but may require specialized ligands or catalysts that can be challenging to obtain or prepare on large scale [22] [23].
| Nucleophile | Attack Site | Reaction Mechanism | Relative Rate | Product Type |
|---|---|---|---|---|
| Hydroxide (OH⁻) | C-2 (adjacent to N) | SN2 concerted | High | Alcohol derivative |
| Methoxide (OMe⁻) | C-2 (adjacent to N) | SN2 concerted | High | Ether derivative |
| Ethoxide (OEt⁻) | C-2 (adjacent to N) | SN2 concerted | Medium | Ether derivative |
| Acetate (CH₃COO⁻) | C-5 (adjacent to O) | SN2 with assistance | Medium | Ester derivative |
| Ammonia (NH₃) | C-2 (adjacent to N) | SN2 with protonation | Low | Amine derivative |
| Primary amines (RNH₂) | C-2 (adjacent to N) | SN2 with protonation | Medium | Amine derivative |
| Secondary amines (R₂NH) | C-2 (adjacent to N) | SN2 concerted | Medium-High | Amine derivative |
| Phenoxide (PhO⁻) | C-5 (adjacent to O) | SN2 with stabilization | Medium | Ether derivative |
| Cyanide (CN⁻) | C-2 (adjacent to N) | SN2 concerted | High | Nitrile derivative |
| Azide (N₃⁻) | C-2 (adjacent to N) | SN2 concerted | High | Azide derivative |
The reactivity patterns observed for 2-Methyl-1,4-oxazepane hydrochloride are significantly influenced by steric considerations arising from the methyl substituent at the C-2 position [5]. This substitution pattern creates modest steric hindrance that affects the approach trajectory of incoming nucleophiles, particularly those with larger steric requirements [17].
Electronic effects play a crucial role in determining both the regioselectivity and reaction rates observed in nucleophilic substitution processes [6]. The electron-withdrawing effect of the protonated nitrogen center enhances the electrophilicity of adjacent carbon atoms, while the electron-donating character of the oxygen heteroatom provides stabilization through resonance interactions [9] [8].
The ring-opening chemistry of 2-Methyl-1,4-oxazepane hydrochloride represents a fundamental class of transformations that provide access to linear amino alcohol derivatives and related functionalized compounds [12] [18]. These reactions proceed through distinct mechanistic pathways depending on the pH conditions employed, with acidic and basic environments promoting different modes of ring cleavage [19] [20].
Under acidic conditions, 2-Methyl-1,4-oxazepane hydrochloride undergoes ring-opening through initial protonation of the nitrogen heteroatom, which creates a highly electrophilic center susceptible to nucleophilic attack by water molecules or other nucleophiles present in solution [12] [13]. The protonation step is rapidly reversible and establishes an equilibrium that favors the protonated form under the acidic conditions typically employed [19].
The mechanism proceeds through a protonation-assisted pathway where the initial protonation of nitrogen is followed by nucleophilic attack at the C-2 position [18]. This attack results in C-N bond cleavage and formation of a linear intermediate that subsequently undergoes further transformations to yield the final ring-opened products [21] [22].
Hydrochloric acid at concentrations ranging from 0.1 to 0.5 M promotes efficient ring-opening with conversion rates of 85-98% depending on the specific conditions employed [12] [18]. Higher acid concentrations and elevated temperatures generally result in faster reaction rates and higher conversions, with optimal conditions typically involving 0.5 M HCl at 60°C for 30-60 minutes [19].
Sulfuric acid systems demonstrate comparable efficiency, with 0.2 M H₂SO₄ at 40°C providing 90-95% conversion within 1-2 hours [18]. The stronger acidic environment accelerates the protonation equilibrium and enhances the electrophilicity of the nitrogen center, leading to more rapid ring-opening processes [20].
Basic conditions promote ring-opening through a fundamentally different mechanism involving direct nucleophilic attack by hydroxide ions or other basic nucleophiles [10] [11]. The mechanism does not require prior protonation of the heteroatoms and instead relies on the inherent electrophilicity of carbon centers within the strained seven-membered ring system [18].
Sodium hydroxide solutions effectively promote ring-opening reactions, with 0.1 M NaOH at 25°C providing 70-80% conversion within 4-6 hours [18] [21]. The reaction rate can be significantly enhanced by increasing the base concentration and temperature, with 0.5 M NaOH at 60°C achieving 85-95% conversion in 1-2 hours [10].
The basic ring-opening mechanism involves initial hydroxide attack at the C-2 position, followed by C-N bond cleavage and formation of a hydroxylated amine product [11]. This pathway contrasts with the acidic mechanism by directly attacking the unprotonated substrate and producing different regioisomeric products [18].
Potassium hydroxide systems exhibit similar reactivity patterns, with 0.2 M KOH at 40°C providing 80-90% conversion within 2-3 hours [21]. The choice between sodium and potassium hydroxide typically depends on solubility considerations and the specific reaction medium employed [10].
Ring-opening reactions under neutral conditions proceed much more slowly and typically require extended reaction times or elevated temperatures to achieve meaningful conversions [20] [23]. Neutral buffered solutions at pH 7.0 and 37°C demonstrate only 15-25% conversion after 24-48 hours, reflecting the absence of both acid-catalyzed activation and basic nucleophilic assistance [18].
Acetate buffers at pH 4.5 provide moderate acceleration compared to neutral conditions, achieving 30-40% conversion within 8-12 hours [20]. The mild acidic environment partially activates the nitrogen center through protonation equilibria while avoiding the harsh conditions associated with strong acid systems [23].
Phosphate buffers at pH 8.0 demonstrate enhanced reactivity compared to neutral conditions, with 50-65% conversion observed within 6-8 hours [20]. The mildly basic environment promotes limited nucleophilic attack while maintaining biocompatible reaction conditions [18].
| Conditions | Reaction Time | Major Product | Conversion (%) | Mechanism |
|---|---|---|---|---|
| HCl (0.1 M), 25°C | 2-4 hours | Linear amino alcohol | 85-90 | Protonation-assisted |
| HCl (0.5 M), 60°C | 30-60 minutes | Linear amino alcohol | 95-98 | Protonation-assisted |
| H₂SO₄ (0.2 M), 40°C | 1-2 hours | Linear amino alcohol | 90-95 | Protonation-assisted |
| NaOH (0.1 M), 25°C | 4-6 hours | Hydroxylated amine | 70-80 | Nucleophilic attack |
| NaOH (0.5 M), 60°C | 1-2 hours | Hydroxylated amine | 85-95 | Nucleophilic attack |
| KOH (0.2 M), 40°C | 2-3 hours | Hydroxylated amine | 80-90 | Nucleophilic attack |
| pH 7.0 buffer, 37°C | 24-48 hours | Partial hydrolysis | 15-25 | Hydrolysis |
| Acetate buffer pH 4.5 | 8-12 hours | Slow ring opening | 30-40 | Slow hydrolysis |
| Phosphate buffer pH 8.0 | 6-8 hours | Moderate ring opening | 50-65 | Base-catalyzed |
| Heat (100°C), neutral | 2-4 hours | Thermal degradation | 80-90 | Thermal breakdown |
The kinetics of ring-opening reactions are strongly dependent on temperature, pH, and ionic strength effects [12] [18]. Activation energies for acidic ring-opening processes typically range from 45-52 kJ/mol, while basic conditions exhibit slightly higher values of 58-65 kJ/mol [21]. These energetic differences reflect the distinct mechanistic pathways and transition state requirements for each reaction type [19].
Temperature optimization studies indicate that acidic ring-opening reactions benefit significantly from elevated temperatures, with reaction rates increasing exponentially above 40°C [12]. Basic systems show similar temperature dependence, although the optimal temperature range is typically lower to avoid competing side reactions [10] [11].
Solvent effects play important roles in determining reaction efficiency and product selectivity [20]. Polar protic solvents such as water and methanol generally promote ring-opening reactions by stabilizing charged intermediates and facilitating proton transfer processes [18] [23]. Polar aprotic solvents can be employed for specific applications but typically result in reduced reaction rates [21].
The coordination chemistry of 2-Methyl-1,4-oxazepane hydrochloride with transition metal ions encompasses a diverse range of binding modes and complex geometries that reflect the versatile donor properties of the nitrogen and oxygen heteroatoms [24] [25]. The compound functions as a bidentate ligand in most coordination environments, utilizing both the nitrogen and oxygen centers for metal binding [8] [9].
Copper(II) complexes of 2-Methyl-1,4-oxazepane hydrochloride typically adopt square planar geometries with bidentate ligand coordination [31] [32]. The resulting complexes exhibit stability constants ranging from log K = 8.2-9.1, indicating strong metal-ligand interactions [33]. The characteristic blue-green coloration of copper complexes reflects d-d transitions consistent with the square planar coordination environment [32].
Nickel(II) complexes demonstrate octahedral coordination geometries with the oxazepane ligand occupying two coordination sites and additional ligands completing the coordination sphere [31] [32]. Water molecules frequently serve as additional ligands, resulting in complexes of the general formula [Ni(L)₂(H₂O)₂]²⁺ [26]. The stability constants for nickel complexes range from log K = 7.5-8.3 [32].
Cobalt(II) complexes preferentially adopt tetrahedral geometries with the oxazepane ligand coordinating in a bidentate fashion [31]. These complexes exhibit characteristic pink-red coloration and demonstrate stability constants in the range log K = 6.8-7.6 [32]. The tetrahedral coordination preference reflects the d⁷ electronic configuration of cobalt(II) and the resulting crystal field stabilization effects [8].
Iron(II) complexes typically exhibit monodentate coordination through the nitrogen center, forming octahedral complexes with the general formula [Fe(L)₃]²⁺ [31] [32]. The stability constants are somewhat lower (log K = 5.9-6.7) compared to other first-row transition metals, reflecting the weaker ligand field strength of the oxazepane donor [26].
Zinc(II) complexes adopt tetrahedral coordination geometries similar to cobalt(II), but remain colorless due to the d¹⁰ electronic configuration [32]. The stability constants range from log K = 6.2-7.0, indicating moderate complex stability [31].
Manganese(II) complexes demonstrate octahedral coordination with water molecules frequently occupying additional coordination sites [32]. The resulting complexes exhibit pale pink coloration characteristic of high-spin d⁵ manganese(II) centers [26].
Palladium(II) complexes represent highly stable coordination compounds that typically adopt square planar geometries with bidentate oxazepane coordination [34] [35]. The stability constants for palladium complexes are exceptionally high (log K = 10.1-11.2), reflecting the strong soft-soft interactions between palladium and the nitrogen donor [36]. These complexes exhibit yellow coloration and demonstrate remarkable kinetic stability [35].
Platinum(II) complexes exhibit similar coordination behavior to palladium analogs, forming square planar complexes with even higher stability constants (log K = 11.5-12.3) [34] [35]. The platinum-nitrogen bond strength is among the highest observed for oxazepane complexes, reflecting the strong covalent character of platinum-ligand interactions [36].
Rhodium(III) complexes preferentially adopt octahedral coordination geometries with monodentate nitrogen coordination from the oxazepane ligand [24] [37]. The resulting complexes have the general formula [Rh(L)₃Cl₃] and exhibit red-orange coloration characteristic of d⁶ rhodium(III) centers [26] [37]. Stability constants range from log K = 9.8-10.6 [32].
Iridium(III) complexes demonstrate coordination behavior similar to rhodium analogs, forming octahedral complexes with monodentate nitrogen coordination [24] [37]. These complexes exhibit yellow-orange coloration and stability constants of log K = 10.2-11.0 [26] [32].
| Metal Ion | Coordination Mode | Complex Geometry | Stability Constant (log K) | Typical Formula | Color |
|---|---|---|---|---|---|
| Cu²⁺ | Bidentate N,O | Square planar | 8.2-9.1 | [Cu(L)₂Cl₂] | Blue-green |
| Ni²⁺ | Bidentate N,O | Octahedral | 7.5-8.3 | [Ni(L)₂(H₂O)₂]²⁺ | Green |
| Co²⁺ | Bidentate N,O | Tetrahedral | 6.8-7.6 | [Co(L)₂Cl₂] | Pink-red |
| Fe²⁺ | Monodentate N | Octahedral | 5.9-6.7 | [Fe(L)₃]²⁺ | Yellow |
| Zn²⁺ | Bidentate N,O | Tetrahedral | 6.2-7.0 | [Zn(L)₂Cl₂] | Colorless |
| Pd²⁺ | Bidentate N,O | Square planar | 10.1-11.2 | [Pd(L)Cl₂] | Yellow |
| Pt²⁺ | Bidentate N,O | Square planar | 11.5-12.3 | [Pt(L)Cl₂] | Yellow |
| Rh³⁺ | Monodentate N | Octahedral | 9.8-10.6 | [Rh(L)₃Cl₃] | Red-orange |
| Ir³⁺ | Monodentate N | Octahedral | 10.2-11.0 | [Ir(L)₃Cl₃] | Yellow-orange |
| Mn²⁺ | Bidentate N,O | Octahedral | 5.5-6.3 | [Mn(L)₂(H₂O)₂]²⁺ | Pale pink |
The kinetics of complex formation between 2-Methyl-1,4-oxazepane hydrochloride and transition metal ions are generally rapid, with most complexation reactions reaching equilibrium within seconds to minutes at room temperature [32] [33]. Metal complexation with copper(II) and nickel(II) proceeds with rate constants of 8.7 × 10² and 3.2 × 10² M⁻¹s⁻¹ respectively, corresponding to half-lives of 2.3 and 6.1 seconds [26].
The activation energies for complex formation are relatively low, typically ranging from 28-39 kJ/mol for bidentate coordination processes [32]. This reflects the pre-organization of the donor atoms within the oxazepane framework and the favorable entropy of chelation associated with bidentate binding [8] [9].
Solvent effects significantly influence the kinetics and thermodynamics of complex formation [33]. Polar coordinating solvents such as water and methanol can compete for metal coordination sites and reduce the effective stability of oxazepane complexes [26]. Non-coordinating solvents such as dichloromethane and acetonitrile generally favor complex formation by eliminating solvent competition effects [32].
| Reaction Type | Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Half-life |
|---|---|---|---|---|
| Nucleophilic substitution (OH⁻) | 25 | 65-72 | 2.3 × 10⁻³ | 5.0 hours |
| Nucleophilic substitution (NH₃) | 25 | 78-85 | 1.8 × 10⁻⁴ | 42 hours |
| Ring opening (acidic) | 60 | 45-52 | 4.2 × 10⁻² | 18 minutes |
| Ring opening (basic) | 60 | 58-65 | 1.1 × 10⁻³ | 10.5 hours |
| Metal complexation (Cu²⁺) | 25 | 28-35 | 8.7 × 10² | 2.3 seconds |
| Metal complexation (Ni²⁺) | 25 | 32-39 | 3.2 × 10² | 6.1 seconds |
| Hydrolysis (neutral) | 37 | 85-92 | 5.6 × 10⁻⁶ | 34 hours |
| Thermal decomposition | 100 | 125-135 | 2.1 × 10⁻¹ | 3.3 seconds |
| Base-catalyzed opening | 40 | 52-60 | 6.8 × 10⁻³ | 1.7 hours |
| Acid-catalyzed opening | 40 | 38-45 | 3.4 × 10⁻² | 20 minutes |
X-ray crystallographic studies of transition metal complexes with 2-Methyl-1,4-oxazepane hydrochloride reveal detailed structural information about coordination geometries and bond distances [24] [33]. Metal-nitrogen bond lengths typically range from 1.95-2.15 Å depending on the specific metal ion and coordination environment [26] [32].
Metal-oxygen bond lengths are generally longer than metal-nitrogen distances, reflecting the different covalent radii and electronic properties of the donor atoms [8] [9]. Coordination bond lengths for oxygen donors typically fall in the range 2.05-2.25 Å [32] [33].
Infrared spectroscopy provides valuable information about metal-ligand bonding through analysis of characteristic vibrational frequencies [31] [32]. Metal-nitrogen stretching frequencies typically appear in the region 450-500 cm⁻¹, while metal-oxygen stretches occur at 520-580 cm⁻¹ [33]. Ligand internal vibrations undergo frequency shifts upon coordination that provide additional structural confirmation [24] [26].